2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

STAT3 inhibition kinase selectivity arylsulfonamide pharmacophore

2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 1798638-69-3; molecular formula C20H22N2O2S2; MW 386.53 g/mol) is a synthetic small-molecule sulfonamide that incorporates a 2,3,5,6‑tetramethyl‑substituted benzenesulfonamide core linked via a methylene bridge to a 5‑(thiophen‑3‑yl)pyridin‑3‑yl moiety. The compound belongs to the aryl‑sulfonamide class and shares structural homology with known kinase and enzyme inhibitor chemotypes, notably the arylsulphonamidyl thiophene amide series that includes STAT3 Inhibitor XVI.

Molecular Formula C20H22N2O2S2
Molecular Weight 386.53
CAS No. 1798638-69-3
Cat. No. B2562047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
CAS1798638-69-3
Molecular FormulaC20H22N2O2S2
Molecular Weight386.53
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C)C
InChIInChI=1S/C20H22N2O2S2/c1-13-7-14(2)16(4)20(15(13)3)26(23,24)22-10-17-8-19(11-21-9-17)18-5-6-25-12-18/h5-9,11-12,22H,10H2,1-4H3
InChIKeyDYWNBUABMKJBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 1798638-69-3): Chemical Identity and Research Provenance


2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 1798638-69-3; molecular formula C20H22N2O2S2; MW 386.53 g/mol) is a synthetic small-molecule sulfonamide that incorporates a 2,3,5,6‑tetramethyl‑substituted benzenesulfonamide core linked via a methylene bridge to a 5‑(thiophen‑3‑yl)pyridin‑3‑yl moiety [1]. The compound belongs to the aryl‑sulfonamide class and shares structural homology with known kinase and enzyme inhibitor chemotypes, notably the arylsulphonamidyl thiophene amide series that includes STAT3 Inhibitor XVI . Importantly, this compound has been deposited in PubChem from Google Patents as a substance record (SID 414275152, linked to CID 135382401), confirming its presence in the patent literature as an autotaxin inhibitor candidate, though the patent’s full Structure–Activity Relationship data require direct retrieval [1]. At the time of this analysis, no published primary research article with quantitative target‑engagement or cellular potency data was identified for this specific compound, which fundamentally limits the strength of any differential claim.

Why Generic Substitution Fails for 2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Structural Determinants of Target Engagement


Benzenesulfonamides bearing a thiophene‑pyridine pendant cannot be treated as interchangeable building blocks, because subtle alterations in the benzene‑ring substitution pattern, the position of the thiophene attachment (2‑yl vs 3‑yl), and the pyridine‑nitrogen geometry profoundly alter both target selectivity and pharmacokinetic behaviour [1]. In the thiophene‑benzenesulfonamide series, minor structural modifications have been shown to shift DprE1 inhibitory activity by orders of magnitude and to change hepatocyte stability and hERG liability profiles [1]. The 2,3,5,6‑tetramethyl pattern on the benzene ring generates a unique steric and electronic environment that cannot be replicated by mono‑ or di‑substituted analogs (e.g., 4‑fluoro‑2‑methyl or 2,6‑dichloro variants) [2]. Therefore, absent direct head‑to‑head data, assuming equipotency or equivalent target engagement among close analogs carries a high risk of experimental irreproducibility. The evidence sections below catalogue the few quantitative comparisons that are currently available and explicitly flag where data are absent.

Quantitative Differentiation Evidence for 2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 1798638-69-3)


STAT3 Selectivity Profile vs. STAT3 Inhibitor XVI: Inferring Pharmacophore Dependence on the Benzenesulfonamide Substitution Pattern

STAT3 Inhibitor XVI, an arylsulphonamidyl thiophene amide with an unsubstituted central thiophene, reduces IL‑6‑induced STAT3 transcriptional activity with an EC50 of 15 µM in a luciferase reporter assay in HeLa cells and selectively inhibits STAT3 over STAT1 phosphorylation at 10–100 µM . The 2,3,5,6‑tetramethyl‑substituted benzenesulfonamide core of the target compound introduces a substantially higher degree of steric bulk and lipophilicity compared with the simpler amide‑linked thiophene of STAT3 Inhibitor XVI [1]. In closely related pyridylmethyl‑benzenesulfonamide series, increasing the number of methyl substituents on the benzene ring has been associated with altered CSNK2A IC50 values (e.g., 4‑methyl analog: 8.0 µM; 4‑methoxy analog: 6.0 µM; 4‑piperidinyl analog: 14.0 µM) and variable aqueous solubility (140–200 µM), demonstrating that even single‑position modifications produce measurable shifts in both target engagement and physicochemical properties [2]. Direct experimental comparison between the target compound and STAT3 Inhibitor XVI has not been published.

STAT3 inhibition kinase selectivity arylsulfonamide pharmacophore

Antimycobacterial Activity Potential: Structural Analogy to DprE1‑Targeting Thiophene‑Benzenesulfonamide Leads

A series of thiophene‑benzenesulfonamide derivatives was recently optimized for DprE1 inhibition, yielding compound 17b with a minimum inhibitory concentration (MIC) of 0.023 µg/mL against drug‑susceptible and drug‑resistant Mycobacterium tuberculosis, a 1.29 log10 CFU reduction in macrophages, and favourable hepatocyte stability and low hERG channel inhibition [1]. The lead compound 297F in the same series displayed potent DprE1 inhibitory activity. The target compound CAS 1798638‑69‑3 shares the thiophene‑pyridine‑benzenesulfonamide scaffold but introduces a 2,3,5,6‑tetramethyl‑substituted benzene ring that is absent from both 17b and 297F [2]. No MIC or DprE1 inhibition data have been reported for CAS 1798638‑69‑3.

tuberculosis DprE1 inhibition antimycobacterial MDR-TB

Patent‑Documented Autotaxin Inhibitor Chemotype: Differentiation from Other Benzenesulfonamide Autotaxin Inhibitors

The compound CAS 1798638‑69‑3 corresponds to a specific chemotype within the autotaxin (ATX) inhibitor patent US10961242B2, where it is listed as an example compound [1]. Autotaxin inhibitors are being developed for fibrotic diseases and cancer. The 2,3,5,6‑tetramethyl‑benzenesulfonamide motif represents a distinct substitution pattern compared with other ATX inhibitor chemotypes such as GLPG1690 (ziritaxestat) and BBT‑877, which feature different core scaffolds [2]. However, the patent does not disclose individual IC50 values for each exemplified compound in the primary claims; pooled or representative data must be located by the reader within the full specification. This limits the ability to calculate a quantitative differentiation factor for this specific compound relative to other ATX inhibitors without accessing the complete patent text.

autotaxin inhibitor ATX lysophosphatidic acid patent evidence

Validated Application Scenarios for 2,3,5,6-Tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 1798638-69-3)


Autotaxin Inhibitor Lead Optimization and Structure–Activity Relationship Expansion

This compound is explicitly exemplified in patent US10961242B2 as part of an autotaxin inhibitor series [1]. Researchers engaged in ATX inhibitor development may procure this compound as a reference for SAR expansion around the benzenesulfonamide core, particularly to evaluate how the 2,3,5,6‑tetramethyl substitution pattern affects ATX potency, selectivity, and physicochemical properties relative to unsubstituted or mono‑substituted analogs. The compound should be tested in an ATX enzymatic assay with a clinically validated comparator such as GLPG1690 to generate the quantitative differentiation data that are currently absent from public sources.

Kinase and STAT3 Selectivity Profiling Against the Arylsulfonamide Chemotype

Given the structural similarity to the STAT3 Inhibitor XVI chemotype , this compound is a candidate for STAT3 selectivity profiling. The 2,3,5,6‑tetramethyl substitution is predicted to increase lipophilicity and steric bulk relative to STAT3 Inhibitor XVI, which may translate into altered kinase selectivity. A head‑to‑head comparison in a STAT3 luciferase reporter assay in HeLa cells, alongside counter‑screening against STAT1 and a panel of off‑target kinases, is recommended for any procurement decision that involves STAT3‑dependent mechanistic studies.

Antitubercular Screening in DprE1‑Dependent Assays

The thiophene‑pyridine‑benzenesulfonamide scaffold has been validated as a DprE1‑targeting antitubercular chemotype, with lead compound 17b achieving an MIC of 0.023 µg/mL against M. tuberculosis [2]. This compound may be procured for screening against drug‑susceptible and multidrug‑resistant M. tuberculosis strains, with the explicit understanding that the 2,3,5,6‑tetramethyl‑benzenesulfonamide motif has not yet been tested in this biological context. MIC determination, intracellular macrophage activity, and hERG liability assessment are essential prerequisites for establishing differentiation from the published leads.

Quote Request

Request a Quote for 2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.